(R)-10-(palmitoyloxy)octadecanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-10-(palmitoyloxy)octadecanoic acid is a complex fatty acid derivative It is an ester formed from the combination of palmitic acid and octadecanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-10-(palmitoyloxy)octadecanoic acid typically involves esterification reactions. One common method is the reaction between palmitic acid and octadecanoic acid in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of ®-10-(palmitoyloxy)octadecanoic acid follows similar principles but on a larger scale. The process involves the use of large reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the esterification process .
Chemical Reactions Analysis
Types of Reactions
®-10-(palmitoyloxy)octadecanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester linkage, using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: The major products are carboxylic acids and ketones.
Reduction: The primary products are alcohols.
Substitution: The products include alcohols and carboxylate salts.
Scientific Research Applications
®-10-(palmitoyloxy)octadecanoic acid has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and cell membrane structure.
Medicine: Explored for potential therapeutic uses, including as a drug delivery agent.
Industry: Utilized in the production of biodegradable polymers and surfactants
Mechanism of Action
The mechanism of action of ®-10-(palmitoyloxy)octadecanoic acid involves its interaction with lipid membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function .
Comparison with Similar Compounds
Similar Compounds
(E)-9-octadecenoic acid:
Stearic acid: A saturated fatty acid with an 18-carbon chain, commonly found in animal fats.
Oleic acid: An unsaturated fatty acid with a single double bond, widely present in vegetable oils.
Uniqueness
®-10-(palmitoyloxy)octadecanoic acid is unique due to its ester linkage, which imparts distinct chemical and physical properties compared to other fatty acids. This structural feature makes it particularly useful in specialized applications, such as in the synthesis of complex lipids and biodegradable materials .
Properties
IUPAC Name |
(10R)-10-hexadecanoyloxyoctadecanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-17-23-27-31-34(37)38-32(28-24-20-10-8-6-4-2)29-25-21-18-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/t32-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHRDGWHIDFWID-JGCGQSQUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCC)CCCCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.